Cas no 400018-92-0 (3-(bromomethyl)benzene-1,2-diol)

3-(bromomethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
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- 1,2-Benzenediol, 3-(bromomethyl)- (9CI)
- 3-(bromomethyl)benzene-1,2-diol
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3-(bromomethyl)benzene-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895493-0.1g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 0.1g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1895493-5g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 5g |
$1737.0 | 2023-09-18 | ||
Enamine | EN300-1895493-5.0g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 5g |
$2485.0 | 2023-06-01 | ||
Enamine | EN300-1895493-2.5g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 2.5g |
$1174.0 | 2023-09-18 | ||
Enamine | EN300-1895493-1g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 1g |
$600.0 | 2023-09-18 | ||
Enamine | EN300-1895493-10g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 10g |
$2577.0 | 2023-09-18 | ||
Enamine | EN300-1895493-0.05g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 0.05g |
$504.0 | 2023-09-18 | ||
Enamine | EN300-1895493-10.0g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 10g |
$3683.0 | 2023-06-01 | ||
Enamine | EN300-1895493-1.0g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 1g |
$857.0 | 2023-06-01 | ||
Enamine | EN300-1895493-0.5g |
3-(bromomethyl)benzene-1,2-diol |
400018-92-0 | 0.5g |
$575.0 | 2023-09-18 |
3-(bromomethyl)benzene-1,2-diol 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-(bromomethyl)benzene-1,2-diolに関する追加情報
Introduction to 3-(bromomethyl)benzene-1,2-diol (CAS No. 400018-92-0)
3-(bromomethyl)benzene-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 400018-92-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzene ring substituted with both a bromomethyl group and hydroxyl groups at the 1 and 2 positions, exhibits unique reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of both bromine and hydroxyl functionalities allows for diverse chemical transformations, making it a versatile building block for the development of more complex molecules.
The structural configuration of 3-(bromomethyl)benzene-1,2-diol positions it as a key precursor in the synthesis of various pharmacologically active agents. Its dual functionality enables selective modifications, which are crucial for tailoring molecular properties to achieve desired biological activities. In recent years, there has been growing interest in this compound due to its potential applications in drug discovery and material science.
One of the most compelling aspects of 3-(bromomethyl)benzene-1,2-diol is its role in the synthesis of biologically relevant compounds. The bromomethyl group serves as a nucleophilic substitution site, allowing for the introduction of various functional groups through reactions such as etherification, thiolation, and amination. This property is particularly useful in constructing complex scaffolds found in natural products and drug candidates. Additionally, the hydroxyl groups at the 1 and 2 positions can participate in hydrogen bonding interactions, influencing the solubility and binding affinity of derived compounds.
Recent advancements in synthetic methodologies have further highlighted the utility of 3-(bromomethyl)benzene-1,2-diol. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at the bromomethyl position, expanding the structural diversity of possible derivatives. These techniques have enabled the rapid construction of libraries of compounds for high-throughput screening in drug discovery programs.
In the pharmaceutical industry, 3-(bromomethyl)benzene-1,2-diol has been explored as a precursor for antiviral and anticancer agents. The benzene ring core is a common motif in many bioactive molecules, and modifications at specific positions can lead to enhanced potency and selectivity. For example, derivatives of this compound have been investigated for their potential to inhibit enzymes involved in viral replication or cancer cell proliferation. The ability to precisely modify the structure of 3-(bromomethyl)benzene-1,2-diol allows researchers to fine-tune these properties for therapeutic applications.
The chemical reactivity of 3-(bromomethyl)benzene-1,2-diol also makes it a valuable tool in materials science. Its ability to undergo polymerization or form covalent bonds with other molecules has been leveraged in the development of novel polymers and hybrid materials. These materials exhibit unique properties such as biodegradability, conductivity, or mechanical strength, making them suitable for applications ranging from medical implants to advanced electronic devices.
From a synthetic perspective, 3-(bromomethyl)benzene-1,2-diol offers an efficient route to more complex heterocyclic compounds. By incorporating nitrogen-containing heterocycles into its framework through functional group interconversions, researchers can access a broader spectrum of biologically active molecules. This approach has been particularly fruitful in the development of kinase inhibitors and other targeted therapeutics.
The versatility of 3-(bromomethyl)benzene-1,2-diol is further underscored by its use in medicinal chemistry retrosynthesis. When designing new drugs, chemists often look for key intermediates that can be modified to yield multiple analogs with varying biological profiles. 3-(bromomethyl)benzene-1,2-diol fits this criterion well due to its dual functionality and compatibility with a wide range of synthetic transformations.
In conclusion,3-(bromomethyl)benzene-1,2-diol (CAS No. 400018-92-0) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists working on drug discovery and material science projects. As our understanding of molecular interactions continues to evolve,3-(bromomethyl)benzene-1,2-diol will undoubtedly play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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